molecular formula C23H35N5O8 B8101882 para-Aminobenzyl-DOTA

para-Aminobenzyl-DOTA

Cat. No.: B8101882
M. Wt: 509.6 g/mol
InChI Key: VEYDUAGNNSZVTN-IBGZPJMESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps such as crystallization and chromatography to achieve the desired product quality .

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The macrocyclic structure provides a rigid framework that encapsulates the metal ion, preventing its release and ensuring stability. This property is crucial for its use in imaging and therapeutic applications where stability and specificity are paramount .

Comparison with Similar Compounds

Biological Activity

Introduction

Para-Aminobenzyl-DOTA (p-AB-DOTA) is a derivative of the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that has gained attention in the field of radiopharmaceuticals and targeted therapy. Its unique structure allows for enhanced binding to metal ions, making it particularly useful in the development of radiolabeled compounds for imaging and therapeutic applications in oncology. This article reviews the biological activity of p-AB-DOTA, focusing on its pharmacokinetics, biodistribution, and therapeutic efficacy based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound incorporates an amino group that enhances its functionality for various biomedical applications. The presence of the para-aminobenzyl group improves solubility and facilitates conjugation with biomolecules such as antibodies or peptides.

Pharmacokinetics

Pharmacokinetic studies have shown that p-AB-DOTA exhibits rapid clearance from the bloodstream and low retention in normal tissues. A study evaluating the biodistribution of 177Lu-labeled p-AB-DOTA in CD1 mice reported that only 2–4% of the injected dose remained in the body four hours post-injection. The kidneys were identified as the dose-limiting organ due to their significant uptake of the radiolabeled compound .

Table 1: Pharmacokinetic Parameters of p-AB-DOTA

ParameterValue
Blood Clearance Half-life2 hours
Whole-body Retention<5% at 4 hours post-injection
Estimated Kidney Dose0.1 mGy/MBq

Biodistribution Studies

Biodistribution studies have demonstrated that p-AB-DOTA derivatives exhibit favorable tumor uptake characteristics. For instance, a comparative analysis of various DOTA-based haptens indicated that increasing binding affinity correlates with enhanced tumor accumulation. Specifically, 177Lu-DOTA showed a tumor activity of 14.3 ± 1.8 %ID/g in tumor-bearing mice, significantly higher than lower-affinity variants .

Table 2: Tumor Uptake of DOTA Derivatives

CompoundTumor Uptake (%ID/g)Binding Affinity (K_D)
111In-DOTA0.5 ± 0.120 nM
111In-DOTABn1.6 ± 0.31 nM
177Lu-DOTA14.3 ± 1.8400 pM
177Lu-DOTABn19 ± 410 pM

Therapeutic Applications

The therapeutic potential of p-AB-DOTA is being explored in targeted radionuclide therapy (TRT). One notable application is its use in peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumors. Clinical studies have shown promising results using radiolabeled somatostatin analogs containing p-AB-DOTA, demonstrating significant tumor regression and manageable side effects .

Case Studies

In a clinical setting, a study involving patients with metastatic neuroendocrine tumors treated with ^177Lu-DOTATATE (a DOTA-based compound) reported an overall response rate of approximately 30%. Patients exhibited improved quality of life and symptom relief with manageable toxicity profiles .

Another preclinical study assessed the efficacy of a bispecific antibody conjugated to p-AB-DOTA for targeted therapy against GD2-positive tumors. The results indicated enhanced tumor targeting and reduced off-target effects compared to conventional therapies .

This compound represents a significant advancement in the development of targeted radiopharmaceuticals due to its favorable pharmacokinetic profile and high tumor uptake capabilities. Ongoing research continues to explore its full potential in various therapeutic applications, particularly in oncology. Future studies will likely focus on optimizing its binding properties and expanding its use across different cancer types.

Properties

IUPAC Name

2-[(6S)-6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYDUAGNNSZVTN-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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